methyl 3-aminopentanoate
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Overview
Description
methyl 3-aminopentanoate is an organic compound that belongs to the class of amino acid esters It is derived from pentanoic acid, which is a straight-chain alkyl carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-aminopentanoate can be synthesized through the esterification of 3-amino-pentanoic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers mild reaction conditions and good yields . Another method involves refluxing a reaction mixture of the free amino acid, methanol, and a strong acid, followed by concentration and repeated addition of methanol .
Industrial Production Methods
Industrial production of amino acid methyl esters often involves the use of large-scale esterification processes. These processes typically employ strong acids like sulfuric acid as catalysts and involve heating the reaction mixture to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
methyl 3-aminopentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid esters.
Scientific Research Applications
methyl 3-aminopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of chiral drug intermediates and other pharmaceutical compounds.
Industry: It is employed in the production of polymer materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-aminopentanoate involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release the corresponding amino acid. These interactions can influence the compound’s biological activity and its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-pentanoic acid methyl ester: Similar in structure but lacks the amino group.
3-Hydroxy-pentanoic acid methyl ester: Contains a hydroxyl group instead of an amino group.
3-Oxo-pentanoic acid methyl ester: Contains a keto group instead of an amino group.
Uniqueness
methyl 3-aminopentanoate is unique due to the presence of both an amino group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 3-aminopentanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-5(7)4-6(8)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
STSLIPZQSYMYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OC)N |
Origin of Product |
United States |
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